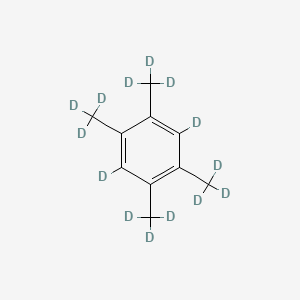

1,2,4,5-Tetramethylbenzene-d14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4,5-Tetramethylbenzene-d14, also known as durene-d14, is a deuterated form of 1,2,4,5-tetramethylbenzene. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D14, and it has a molecular weight of 148.30 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

准备方法

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetramethylbenzene-d14 can be synthesized through the deuteration of 1,2,4,5-tetramethylbenzene. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous quality control measures, including isotopic purity analysis .

化学反应分析

Types of Reactions

1,2,4,5-Tetramethylbenzene-d14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Substitution: Electrophilic substitution reactions can occur, where deuterium atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used.

Addition: Hydroxyl radicals (OH) in the atmosphere can add to the benzene ring.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Substitution: Halogenated or nitrated derivatives.

Addition: Hydroxylated products.

科学研究应用

Scientific Research Applications

1,2,4,5-Tetramethylbenzene-d14 has diverse applications across several fields of research due to its unique isotopic labeling properties. Below are some key areas where this compound is utilized:

Chemistry

- Tracer Studies : It serves as a tracer in reaction mechanisms and kinetic studies to understand reaction pathways and rates.

- Reaction Mechanism Analysis : The compound can be used to elucidate mechanisms involving radical species and substitution reactions.

Biology

- Metabolic Studies : Employed in metabolic studies to trace the incorporation of deuterium into biological molecules, allowing researchers to track metabolic pathways.

- Toxicological Research : Investigated for its potential neurotoxic effects as a volatile organic compound (VOC), contributing to studies on respiratory health and environmental impact.

Medicine

- Drug Development : Utilized in pharmacokinetic studies to understand drug metabolism and distribution within biological systems.

- Isotopic Labeling in Drug Design : Helps in developing drugs with improved efficacy by tracing the fate of drug molecules in biological systems.

Industrial Applications

- Deuterated Solvents and Reagents : Used in the production of deuterated solvents for NMR spectroscopy and other analytical techniques.

- Chemical Synthesis : Acts as a building block in the synthesis of various chemical compounds.

Toxicological Studies

Research indicates that exposure to various isomers of tetramethylbenzenes can lead to neurotoxic effects. For instance:

- A study by James (1985) identified VOCs as neurotoxic agents linked to respiratory issues.

- The CDC (2013) reported that high concentrations of VOCs can cause dizziness and confusion.

Environmental Impact Assessments

This compound has been studied for its environmental persistence and potential bioaccumulation risks:

- Evaluations conducted by EXIM Bank highlighted health risks associated with exposure to VOCs like durene-d14.

- Research on liquid chromatography techniques demonstrated effective separation methods for durene isotopologues using specialized columns.

作用机制

The mechanism of action of 1,2,4,5-tetramethylbenzene-d14 involves its participation in chemical reactions due to the presence of deuterium atoms. Deuterium has a higher bond dissociation energy compared to hydrogen, which can influence the reaction kinetics and pathways. The compound can undergo substitution, addition, and oxidation reactions, with deuterium atoms being replaced or added to the benzene ring .

相似化合物的比较

1,2,4,5-Tetramethylbenzene-d14 can be compared with other deuterated aromatic compounds such as:

- 1,2-Dichlorobenzene-d4

- 1,4-Dibromobenzene-d4

- 4-Hydroxybenzaldehyde-2,3,5,6-d4

- 1,3-Dinitrobenzene-d4

- 1,3-Difluorobenzene-d4

The uniqueness of this compound lies in its specific isotopic labeling and the presence of four methyl groups, which can significantly influence its chemical behavior and applications compared to other deuterated aromatic compounds.

生物活性

1,2,4,5-Tetramethylbenzene-d14, also known as durene-d14, is a deuterated derivative of durene (1,2,4,5-tetramethylbenzene), a compound that has garnered attention for its potential biological activities and applications in various fields. The incorporation of deuterium isotopes can enhance the stability and tracking of the compound in biological systems. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

- Molecular Formula : C10D14

- Molecular Weight : 148.30 g/mol

- CAS Number : 95-93-2 (unlabeled), specific for labeled forms varies.

- Purity : Typically available at 98% purity for research applications .

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with biological systems and its potential toxicological effects. Here are some key areas of focus:

Toxicological Studies

Research indicates that various isomers of tetramethylbenzenes can exhibit neurotoxic effects. Volatile organic compounds (VOCs), including durene and its isotopologues, have been linked to respiratory issues and neurological impacts when exposure occurs at significant levels .

| Study | Findings |

|---|---|

| James (1985) | Identified VOCs as neurotoxic agents with potential links to asthma and chronic respiratory symptoms. |

| CDC (2013) | Noted that high concentrations of VOCs lead to symptoms such as dizziness and confusion. |

Environmental Impact

This compound is also studied for its environmental persistence and behavior. As a pollutant, it poses risks to aquatic life and can bioaccumulate in ecosystems. Research on separation techniques has highlighted the compound's interactions with various adsorbents in liquid chromatography settings .

Case Studies

Several case studies have evaluated the health impacts associated with exposure to durene and its deuterated forms:

- Health Impact Assessments : Evaluations conducted by EXIM Bank reported potential health risks associated with exposure to VOCs like durene-d14, emphasizing the need for monitoring in industrial settings .

- Separation Techniques : Studies on liquid chromatography have demonstrated effective separation methods for durene isotopologues using π-interactions with specialized columns . This has implications for both environmental monitoring and pharmaceutical applications.

Research Findings

Recent studies have focused on the molecular interactions of this compound:

- π-Interactions : Research has shown that π-π interactions play a significant role in the separation and detection of aromatic compounds in analytical chemistry .

- Isotopic Effects : The presence of deuterium alters the vibrational characteristics of the compound, which can be useful for tracing studies in pharmacokinetics and metabolic pathways .

属性

IUPAC Name |

1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZJJAZBFDUTD-ZVEBFXSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is perdeuterodurene and why was it used in this study?

A1: Perdeuterodurene, also known as 1,2,4,5-Tetramethylbenzene-d14, is a deuterated form of durene (1,2,4,5-Tetramethylbenzene). In this study, it served as a host crystal for quinoxaline. This means that small amounts of quinoxaline were incorporated into the crystal structure of perdeuterodurene.

Q2: How does perdeuterodurene influence the EPR measurements of quinoxaline?

A2: Perdeuterodurene plays a crucial role in achieving high-resolution EPR measurements of quinoxaline in its triplet state. The deuterium atoms in perdeuterodurene have a much smaller magnetic moment compared to hydrogen. This significantly reduces the hyperfine coupling between the unpaired electrons in the triplet state of quinoxaline and the surrounding nuclear spins, resulting in narrower and better-resolved EPR spectral lines [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。